4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
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Overview
Description
4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This particular compound is characterized by its two pyrimidine rings, each substituted with methyl groups and connected via a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method starts with the reaction of isopropanolamine and an aldehyde to form a methylene compound. This intermediate undergoes dehydration, oxidation, and cyclization to yield the desired pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe in studying nucleic acid interactions due to its structural similarity to nucleotides.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: This compound has a similar pyrimidine structure but with a mercapto group instead of a piperazine ring.
2-Amino-4,6-dimethylpyrimidine: Another similar compound with an amino group at the 2-position.
4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine: This compound features methoxy groups instead of methyl groups.
Uniqueness
4,6-Dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is unique due to its dual pyrimidine rings connected via a piperazine ring, which imparts specific chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
4,6-dimethyl-2-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-11-9-16-10-17-14(11)20-4-6-21(7-5-20)15-18-12(2)8-13(3)19-15/h8-10H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOMPPDZCASXLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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